molecular formula C10H19FN2O2 B1403467 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine CAS No. 1363382-95-9

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine

Cat. No.: B1403467
CAS No.: 1363382-95-9
M. Wt: 218.27 g/mol
InChI Key: DYSWSFKAIZTAJQ-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a fluorocyclobutane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The fluorocyclobutane ring adds unique chemical properties to the compound, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine involves the cleavage of the Boc group under acidic conditions, revealing the free amine. The free amine can then participate in various biochemical reactions, including enzyme catalysis and receptor binding. The fluorocyclobutane ring provides stability and unique reactivity, making the compound a valuable tool in chemical biology .

Comparison with Similar Compounds

    1-(Cbz-amino)-3-fluorocyclobutane-1-methylamine: Features a carbobenzyloxy (Cbz) protected amino group instead of a Boc group.

    1-(Fmoc-amino)-3-fluorocyclobutane-1-methylamine: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness: 1-(Boc-amino)-3-fluorocyclobutane-1-methylamine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-10(6-12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSWSFKAIZTAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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